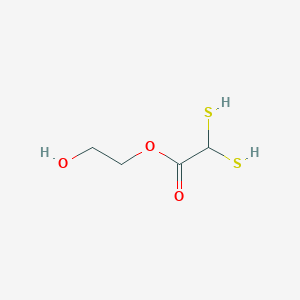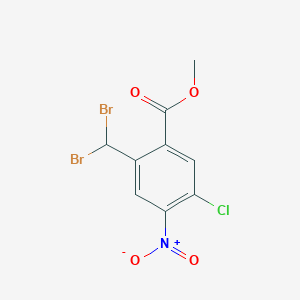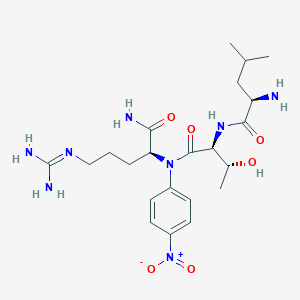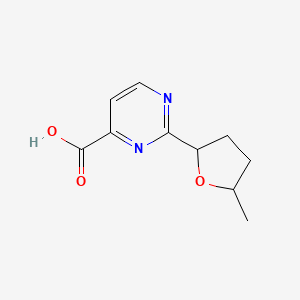![molecular formula C6H10ClNO2 B13152986 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hcl](/img/structure/B13152986.png)
2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hydrochloride is a heterocyclic compound with a unique bicyclic structure. This compound is known for its potential biological activity and is often used in drug design and synthesis. Its structure consists of a six-membered ring fused with a three-membered ring, incorporating a nitrogen atom, which contributes to its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hydrochloride can be achieved through various methods. One common approach involves the cyclization of enynes using transition metal catalysis. This method allows for the simultaneous formation of both rings in a single reaction, utilizing easily accessible starting materials . Another method involves the photochemical decomposition of pyrazolines, which offers the advantages of simple operation and mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hydrochloride for research purposes, ensuring high-quality standards and accurate results .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as a reuptake inhibitor by binding to neurotransmitter transporters, thereby increasing the levels of neurotransmitters in the synaptic cleft . This interaction can modulate various physiological processes and contribute to its therapeutic effects.
Comparison with Similar Compounds
2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and are often used in drug design for their biological activity.
Ficellomycin: This compound has an azabicyclo[3.1.0]hexane ring core and exhibits antibacterial activity.
Azinomycins: These antitumor agents also contain an azabicyclo[3.1.0]hexane ring structure.
The uniqueness of 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hydrochloride lies in its specific substitution pattern and its potential for diverse biological activities.
Properties
Molecular Formula |
C6H10ClNO2 |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
2-azabicyclo[3.1.0]hexane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)4-2-7-5-1-3(4)5;/h3-5,7H,1-2H2,(H,8,9);1H |
InChI Key |
GXPJIOPFKFRTMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1NCC2C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B13152906.png)




![N-[3-(aminomethyl)phenyl]-N-methylacetamide](/img/structure/B13152939.png)


![1H-pyrrolo[2,3-b]pyridin-3-ol](/img/structure/B13152964.png)


![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid](/img/structure/B13152982.png)

![1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine](/img/structure/B13153003.png)
